p-Mentha-8-thiol-3-one

Catalog No.
S3312004
CAS No.
38462-22-5
M.F
C10H18OS
M. Wt
186.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-Mentha-8-thiol-3-one

CAS Number

38462-22-5

Product Name

p-Mentha-8-thiol-3-one

IUPAC Name

5-methyl-2-(2-sulfanylpropan-2-yl)cyclohexan-1-one

Molecular Formula

C10H18OS

Molecular Weight

186.32 g/mol

InChI

InChI=1S/C10H18OS/c1-7-4-5-8(9(11)6-7)10(2,3)12/h7-8,12H,4-6H2,1-3H3

InChI Key

RVOKNSFEAOYULQ-UHFFFAOYSA-N

SMILES

CC1CCC(C(=O)C1)C(C)(C)S

solubility

insoluble in water soluble in alcohol

Canonical SMILES

CC1CCC(C(=O)C1)C(C)(C)S

The exact mass of the compound p-Mentha-8-thiol-3-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water soluble in alcohol. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.

p-Mentha-8-thiol-3-one (CAS 38462-22-5) is a high-impact sulfur-containing monoterpenoid, recognized as a key character-imparting component of buchu leaf oil and a critical flavor volatile in certain wines. It is primarily utilized for its potent and distinct blackcurrant (cassis) aroma profile. The compound is typically synthesized from pulegone and supplied as a mixture of cis- and trans-isomers, each contributing differently to the overall sensory profile. Its procurement is central to creating authentic blackcurrant, tropical, and berry notes in flavor and fragrance compositions where potency and profile fidelity are paramount.

Substituting p-mentha-8-thiol-3-one is often counterproductive for achieving a specific, high-fidelity cassis note. Natural extracts like Buchu oil contain variable levels of the target compound alongside other components like menthone and isomenthone, which can introduce undesirable minty off-notes. While other potent thiols, such as 4-methoxy-2-methyl-2-butanethiol, are used for blackcurrant notes, they often impart a different sensory character, sometimes described as 'catty', which may not be suitable for all flavor profiles. Furthermore, using latent forms of the flavor, such as amino acid precursors found in grapes, requires specific yeast strains and fermentation conditions for efficient release, offering less process control and reproducibility compared to the direct addition of the pure, synthesized thiol. The use of the defined compound ensures a consistent, immediate, and specific sensory impact without the flavor variability of crude extracts or the process dependency of precursors.

Sensory Profile Fidelity: Defined 'Cassis' Note vs. 'Onion-like' Off-Notes of Stereoisomers

The stereochemistry of p-mentha-8-thiol-3-one is critical for its sensory outcome. The (1S,4S)-trans isomer is described as having desirable 'buchu leaf oil' and 'tropical' notes with a clean, passion fruit-like character. In stark contrast, the (1R,4R)-trans isomer is characterized by undesirable 'onion-like', 'dirty', and 'crude malodor' notes. Similarly, the (1R,4S)-cis isomer presents a 'disagreeable' 'rubber' and 'burnt' character. Procuring a product with a controlled and specified isomer ratio is therefore essential to avoid introducing significant sensory defects.

Evidence DimensionSensory Profile Description
Target Compound Data(1S,4S)-trans isomer: Tropical, sulfurous, pronounced buchu leaf oil notes, clean and fresh passion fruit-like odor.
Comparator Or Baseline(1R,4R)-trans isomer: Onion-like, weak fruity, tropical, dirty, crude malodor. (1R,4S)-cis isomer: Rubber, burnt, sulfurous, disagreeable.
Quantified DifferenceQualitative but critical difference between desirable 'tropical/buchu' notes and undesirable 'onion/rubber/dirty' off-notes.
ConditionsSensory evaluation by trained panelists.

This demonstrates that not all forms of the compound are equal; purchasing a product with an undefined or incorrect isomeric ratio directly risks formulation failure due to potent off-notes.

Potency Advantage: Achieving Target Aroma with 100-Fold Less Material Than Natural Oil

The use of pure, synthetic p-mentha-8-thiol-3-one offers a significant potency and cost-in-use advantage over its natural source, Buchu oil. To achieve the same aromatic effect, only 1 part of the synthetic compound is required compared to 100 parts of the natural oil. This concentration of the active principle allows for more precise dosing, reduced inventory volume, and eliminates the sensory variability and undesirable minty notes associated with the crude oil.

Evidence DimensionRelative Use-Level for Equivalent Aroma Effect
Target Compound Data1 part by weight
Comparator Or BaselineBuchu Oil: 100 parts by weight
Quantified Difference100-fold higher potency by weight
ConditionsAromatizing compositions for flavor and fragrance.

For procurement, this 100x potency advantage translates directly to lower purchasing volumes, reduced shipping and storage costs, and greater formulation precision compared to using the natural oil.

Process Compatibility: Suitability for Direct Dosing vs. Variable Precursor Conversion

In applications like winemaking, varietal thiols are endogenously released from non-volatile cysteine and glutathione precursors by yeast enzymes during fermentation. However, the conversion efficiency is highly variable and depends on the specific yeast strain, must composition, and processing conditions, with yields often being very low. Procuring p-mentha-8-thiol-3-one directly allows for its addition at a precise, controlled concentration post-fermentation or during formulation, bypassing the uncertainties and inefficiencies of enzymatic precursor release. This provides a reliable method to achieve a target flavor profile without dependency on biological conversion variables.

Evidence DimensionFlavor Delivery Method
Target Compound DataDirect addition for immediate, predictable sensory impact.
Comparator Or BaselineIn-situ release from precursors: Requires specific yeast β-lyase activity and is subject to highly variable and often low conversion rates.
Quantified DifferenceQualitative difference between direct, controlled addition and indirect, variable biological release.
ConditionsFood and beverage fermentation and formulation.

This provides process independence and reproducibility, allowing formulators to achieve a consistent product flavor profile without being constrained by the complexities and low yields of precursor biochemistry.

High-Fidelity Blackcurrant and Tropical Flavor Systems

For formulating premium beverages, confectionery, and fragrances where an authentic, high-impact cassis or tropical note is required. The use of a defined, high-purity material with a favorable isomeric ratio ensures the creation of a clean flavor profile without the 'onion' or 'rubber' off-notes associated with incorrect stereoisomers.

Cost-Effective Replacement of Natural Buchu Oil

In applications seeking the characteristic note of buchu oil but requiring greater consistency, lower cost-in-use, and avoidance of minty side-notes. The 100-fold higher potency of the pure compound allows for a drastic reduction in dosage levels compared to the natural oil, streamlining procurement and manufacturing.

Standardized Flavor Adjustment in Fermented Products

As a processing tool for the consistent standardization of flavor profiles in products like wine or beer. Direct addition of p-mentha-8-thiol-3-one provides a reliable method to boost or introduce cassis notes, overcoming the inherent variability and low efficiency of thiol release from natural precursors during fermentation.

Physical Description

colourless to yellow brown liquid

XLogP3

2.3

Density

0.995-1.010

UNII

9BM9FFW27E

GHS Hazard Statements

Aggregated GHS information provided by 1547 companies from 10 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 40 of 1547 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 1507 of 1547 companies with hazard statement code(s):;
H317 (97.01%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

33284-96-7
38462-22-5
33281-91-3

Wikipedia

P-mentha-8-thiol-3-one

Use Classification

EPA Safer Chemical Functional Use Classes -> Fragrances
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Cyclohexanone, 2-(1-mercapto-1-methylethyl)-5-methyl-: ACTIVE

Dates

Last modified: 08-19-2023
Over et al. Natural-product-derived fragments for fragment-based ligand discovery. Nature Chemistry, doi: 10.1038/nchem.1506, published online 2 December 2012 http://www.nature.com/nchem

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